

Val-Cit Linkers in Clinical Trials: A Comparative Review of Antibody-Drug Conjugates

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Compound of Interest

Compound Name: Acid-propionylamino-Val-Cit-OH

Cat. No.: B8114100

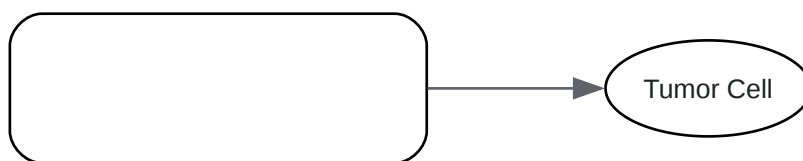
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A deep dive into the clinical performance of antibody-drug conjugates (ADCs) utilizing the cathepsin B-cleavable valine-citrulline (Val-Cit) linker reveals a landscape of significant therapeutic advancements across a range of hematological and solid tumors. This guide provides a comparative analysis of key clinical trial data for prominent Val-Cit linker-based ADCs, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, safety, and methodologies.

The Val-Cit linker has emerged as a cornerstone in the design of ADCs, prized for its stability in systemic circulation and its susceptibility to cleavage by cathepsin B, an enzyme often overexpressed in the tumor microenvironment. This targeted release of the cytotoxic payload within the cancer cell is designed to maximize efficacy while minimizing off-target toxicity. This review consolidates data from pivotal clinical trials of several approved ADCs that employ this linker technology, including Adcetris® (brentuximab vedotin), Padcev® (enfortumab vedotin), Tivdak® (tisotumab vedotin), Polivy® (polatuzumab vedotin), and Aidixi® (disitamab vedotin).

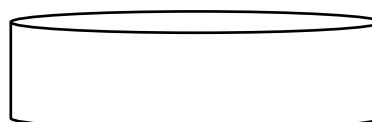
Mechanism of Action: The Val-Cit Linker

The Val-Cit linker's mechanism of action is a well-orchestrated process that begins with the ADC binding to its target antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked to the lysosome. Inside the acidic environment of the lysosome, cathepsin B efficiently cleaves the Val-Cit dipeptide, liberating the cytotoxic payload to exert its cell-killing effects.



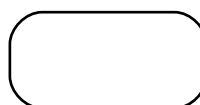
1. Binding to
Target Antigen

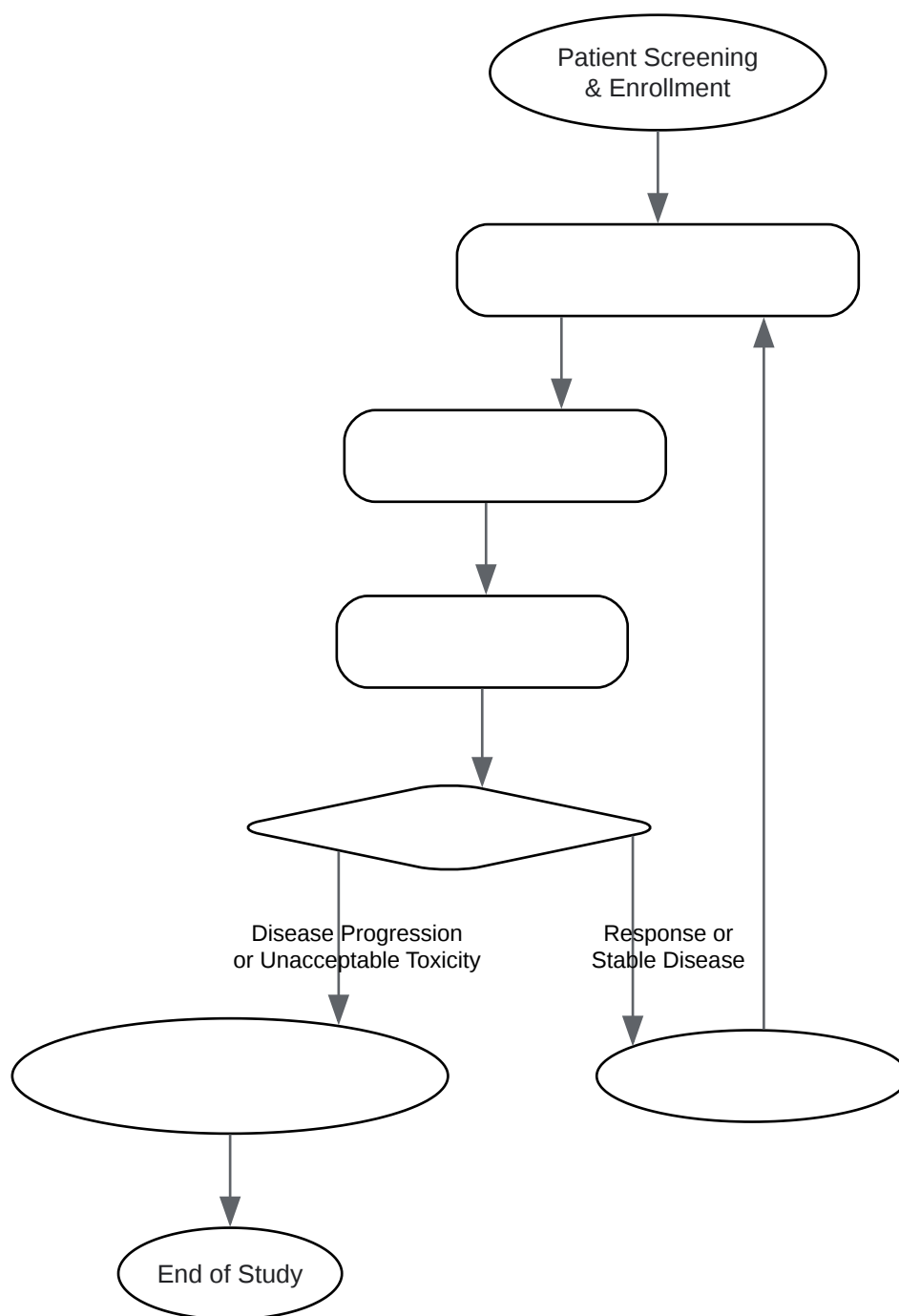
2. Internalization
(Endocytosis)



3. Cathepsin B
Cleavage of
Val-Cit Linker

4. Payload Release





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